molecular formula C12H12Cl2N2OS B1272060 (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol CAS No. 318234-28-5

(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol

Cat. No. B1272060
CAS RN: 318234-28-5
M. Wt: 303.2 g/mol
InChI Key: FMYVYHPKOMLDPJ-UHFFFAOYSA-N
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Description

5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol, also known as 5-chloro-3-methyl-1-methyl-1H-pyrazol-4-yl)methanol, is an important organic compound used in scientific research. This compound has been studied extensively due to its potential applications in biochemistry and physiology. It is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, as a catalyst in organic reactions, and as a drug target. In

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The specific chemical structure of this compound, with its chloro and sulfanyl groups, may interact with certain protein residues, making it useful for probing protein interactions and dynamics within cells .

Antiviral Agents

Research indicates that derivatives of this compound have been synthesized and tested for antiviral activity. The presence of the pyrazole ring and chlorophenyl group may contribute to its potential efficacy against viruses like the tobacco mosaic virus (TMV), showcasing its application in developing new antiviral drugs .

Agricultural Bioengineering

In the field of agricultural bioengineering, this compound’s derivatives could be explored for their herbicidal and fungicidal properties. The molecular framework of the compound provides a basis for creating new chemicals that can protect crops from various diseases and pests .

Organic Synthesis Intermediate

The compound serves as an intermediate in organic synthesis. Its reactive sites, such as the methanol group and the chlorophenyl ring, allow for further chemical modifications, leading to the creation of a wide array of specialized organic molecules for research and industrial applications .

Pharmacological Studies

Due to its structural similarity to various biologically active molecules, this compound can be used in pharmacological studies to design and synthesize new drugs, particularly those targeting enzymes like carbonic anhydrases which are crucial for physiological processes .

properties

IUPAC Name

[5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-5,17H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYVYHPKOMLDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377145
Record name (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol

CAS RN

318234-28-5
Record name 5-Chloro-3-[[(4-chlorophenyl)thio]methyl]-1-methyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318234-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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